Dhpma -

Dhpma

Catalog Number: EVT-13557367
CAS Number:
Molecular Formula: C8H15NO5S
Molecular Weight: 237.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Dihydroxypropyl mercapturic acid typically involves metabolic pathways that convert precursors like 3-monochloropropane-1,2-diol and glycidol into various isomers. These metabolic processes occur primarily in the liver and involve conjugation reactions with glutathione, leading to the formation of mercapturic acids.

  1. Metabolic Pathway: The metabolism begins with the formation of reactive epoxides from glycidol, which are then conjugated with glutathione.
  2. Enzymatic Reactions: Key enzymes involved include glutathione S-transferases, which facilitate the conjugation process.
  3. Analytical Techniques: High-performance liquid chromatography coupled with tandem mass spectrometry is commonly used to identify and quantify Dihydroxypropyl mercapturic acid in biological samples.
Molecular Structure Analysis

Structure and Data

Dihydroxypropyl mercapturic acid has a complex structure characterized by two hydroxyl groups and a mercaptan group. The molecular formula can be represented as C6_{6}H13_{13}O3_{3}S, indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 165.24 g/mol
  • Structural Features:
    • Two hydroxyl (-OH) groups that contribute to its polar nature.
    • A thiol (-SH) group that imparts reactivity typical of mercaptans.
Chemical Reactions Analysis

Reactions and Technical Details

Dihydroxypropyl mercapturic acid undergoes various chemical reactions relevant to its role as a biomarker:

  1. Conjugation Reactions: The primary reaction involves conjugation with glutathione, forming a mercapturic acid derivative.
  2. Hydrolysis: Under certain conditions, Dihydroxypropyl mercapturic acid can undergo hydrolysis to yield its parent compounds.
  3. Stability Studies: Research indicates that the compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
Mechanism of Action

Process and Data

The mechanism of action for Dihydroxypropyl mercapturic acid primarily relates to its role in detoxification pathways:

  • Detoxification: The compound acts as a detoxification product formed from harmful precursors. It helps in neutralizing reactive metabolites that could cause cellular damage.
  • Biomarker Utility: As a biomarker, it reflects exposure levels to toxic substances like glycidol and 3-monochloropropane-1,2-diol, providing insights into metabolic processing in humans.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dihydroxypropyl mercapturic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a colorless or pale yellow liquid.
  • Solubility: Highly soluble in water due to its polar hydroxyl groups.
  • Boiling Point: Estimated boiling point around 200 °C.
  • pH Stability: Stable at physiological pH but sensitive to extreme conditions.
Applications

Scientific Uses

Dihydroxypropyl mercapturic acid serves several important roles in scientific research:

  • Biomarker for Exposure Assessment: It is used extensively in biomonitoring studies to assess human exposure to food contaminants.
  • Toxicokinetics Studies: Researchers utilize this compound to understand the metabolism and elimination pathways of harmful substances.
  • Food Safety Evaluations: It plays a crucial role in evaluating food safety and assessing risks associated with dietary intake of processed foods.
Synthetic Methodologies and Optimization Strategies for Dhpma-Based Polymers [4] [7]

Continuous-Flow Microfluidic Synthesis of DHPMA Copolymers

Continuous-flow microfluidic synthesis has emerged as a powerful technique for producing DHPMA (2,3-dihydroxypropyl methacrylate) copolymers with precise control over reaction kinetics and product characteristics. This approach leverages miniaturized fluidic pathways to achieve rapid reagent mixing and enhanced heat/mass transfer, significantly reducing reaction times compared to batch processes. The synthesis of DHPMA copolymers in microfluidic reactors exploits Dean flow dynamics at low Dean numbers (De < 1), where vortices facilitate efficient mixing without compromising particle uniformity [7]. When compared to traditional batch reactors, microfluidic systems demonstrate superior control over copolymer architecture due to the highly regulated laminar flow conditions and minimized residence time distribution [3].

Recent advances have demonstrated two primary microfluidic configurations for DHPMA copolymer production: continuous-flow reactors and segmented drop-based reactors. In continuous-flow systems, aqueous-phase reagents merge at microfluidic junctions and react within outlet channels, while segmented systems utilize immiscible phases to generate discrete droplet reactors separated by inert carrier fluids like silicone oil [7]. The segmented approach eliminates wall fouling concerns but introduces downstream separation challenges. A critical parameter optimization study revealed that reaction temperature (215 ± 5°C) and flow rate (10-40 μL/min per pump) significantly influence copolymer properties. Reduced flow rates enhance reaction completion but must be balanced against radioactive decay considerations in radiolabeled applications [3].

Table 1: Comparative Analysis of Microfluidic Reactor Configurations for DHPMA Copolymer Synthesis

ParameterContinuous-Flow ReactorSegmented Drop Reactor
Reactor Volume16-32 μL50-100 nL/drop
Residence Time25-50 minutes15-30 minutes
Mixing MechanismLaminar diffusionInternal vortices
Wall FoulingModerate riskNegligible
Throughput0.5-2 mL/min100-500 drops/min
Downstream ProcessingDirect collectionOil/water separation
Particle Size Control±15 nm PDI±8 nm PDI

The scalability of microfluidic DHPMA synthesis was validated through reactor length extension studies, where doubling the reactor length (from 2m to 4m) and flow rates enabled production scales exceeding 4.5 Ci (166 GBq) without radiolysis issues [3]. This approach facilitates high-throughput optimization of DHPMA copolymerization parameters, enabling rapid screening of monomer ratios, initiator concentrations, and temperature profiles to achieve target molecular weights and functionality distributions.

Radical Polymerization Techniques for Hydrophilic DHPMA Networks

Radical polymerization remains the cornerstone methodology for fabricating hydrophilic DHPMA-based polymer networks due to its versatility in accommodating various functional groups and reaction conditions. The polymerization mechanism involves initiation through thermal decomposition, photolysis, or redox reactions generating free radicals that propagate through vinyl bonds of DHPMA monomers [8]. Unlike its analog HEMA (2-hydroxyethyl methacrylate), DHPMA possesses two hydroxyl groups per repeating unit, significantly enhancing hydrophilic interactions and water structuring within the resulting polymer matrix [6]. This molecular architecture fundamentally influences network formation during radical polymerization.

The polymerization kinetics and network topology are profoundly affected by initiator selection and efficiency. Photoinitiators such as benzoyl peroxide derivatives activated at 300-400 nm wavelengths enable spatiotemporal control over network formation, crucial for creating graded porosity structures [8]. Initiator efficiency factors (f=0.3-0.8) must be optimized to minimize primary recombination and side reactions that terminate growing chains prematurely. Studies comparing DHPMA with HEMA homopolymers reveal distinct differences in water-polymer interactions: differential scanning calorimetry (DSC) analysis demonstrates that DHPMA networks contain significantly higher non-freezing water fractions (0.32 g/g dry polymer) compared to HEMA (0.22 g/g), indicating stronger water-polymer hydrogen bonding [6].

Table 2: Water State Distribution in DHPMA vs. HEMA Hydrogels

Water StateDHPMA HomopolymerHEMA HomopolymerHEMA-DHPMA Copolymer
Non-freezing Water0.32 g/g dry polymer0.22 g/g dry polymer0.24-0.28 g/g dry polymer
Freezing-Bound Water0.85 g/g dry polymer0.00 g/g dry polymer0.45-0.60 g/g dry polymer
Free Water1.83 g/g dry polymer1.10 g/g dry polymer1.25-1.40 g/g dry polymer
Total Equilibrium Water3.00 g/g dry polymer1.32 g/g dry polymer1.94-2.28 g/g dry polymer

Radical polymerization conditions significantly impact hydrogel transport properties. During desorption studies, DHPMA networks demonstrate anomalous diffusion behavior (diffusion exponent n=0.62-0.78), indicating coupled diffusion and polymer relaxation mechanisms [6]. The initial evaporation rate (dM/dt)t=0 follows the relationship:$$(dM/dt){t=0} = KF0(C0 - C{ext})$$where K represents the moisture transfer coefficient, F₀ the evaporation rate of pure water, and C₀ and Cₑₓₜ the surface and environmental water concentrations, respectively. DHPMA's enhanced hydrophilicity reduces K values by 15-30% compared to HEMA, thereby moderating dehydration rates—a critical factor in ophthalmic applications where dimensional stability affects optical performance [6].

Crosslinker Selection and Impact on Monolith Porosity and Permeability

Crosslinker chemistry plays a decisive role in determining the morphological and transport properties of DHPMA-based monoliths. Bifunctional and trifunctional crosslinking agents create bridges between polymer chains, with their length, rigidity, and reactivity dictating pore architecture development. Shorter crosslinkers like ethylene glycol dimethacrylate (EGDMA, 0.65 nm spacer) produce densely networked polymers with reduced average pore diameters (4-6 nm) but higher surface areas (up to 2090 m²/g), while longer flexible crosslinkers such as poly(ethylene glycol) diacrylate (PEGDA, 1.5-4.6 nm spacers) generate more open structures with enhanced permeability [9] [5].

Friedel-Crafts alkylation represents a particularly effective hypercrosslinking strategy for creating microporous DHPMA monoliths. This approach utilizes external electrophiles (e.g., bis-chloromethyl biphenyl or tris-chloromethyl mesitylene) with Lewis acid catalysts (FeCl₃, AlCl₃) to establish rigid bridges between aromatic moieties in copolymer systems [9]. The trifunctional crosslinker tris-(chloromethyl)-mesitylene (TCMM) enables simultaneous joining of three polymer chains, yielding materials with 35% higher surface areas than bifunctional counterparts at equivalent crosslinking densities. Conversely, long alkyl chain crosslinkers like p,p′-bis-chloromethyl-1,4-diphenylbutane (DPB) permit chain mobility that collapses porosity, demonstrating how molecular flexibility can compromise structural integrity [9].

Table 3: Crosslinker Performance in DHPMA-Based Monolith Synthesis

CrosslinkerFunctionalitySpacer LengthSurface Area (m²/g)Pore Volume (cm³/g)Dominant Pore Size (nm)
Ethylene Glycol Dimethacrylate (EGDMA)20.65 nm450-6500.25-0.404-6
Tetrachloromethane (CCl₄)4-780-9200.32-0.483-5
Bis-Chloromethyl Biphenyl (BCMBP)21.05 nm1100-13500.55-0.706-8
Tris-Chloromethyl Mesitylene (TCMM)3-1850-20900.85-1.101.5-2.5
Divinylbenzene (DVB)2Variable300-5000.20-0.3515-100 (macropores)

Porogen selection during polymerization provides complementary control over monolith architecture. Porogens (solvent templates) influence phase separation kinetics, with good solvents (THF, dioxane) producing smaller pores (2-50 nm) while poor solvents (cyclohexanol, decanol) generate macroporous structures (>50 nm) [5]. Systematic studies reveal that porogen-polymer interaction parameters between 0.35-0.55 optimize bicontinuous phase separation, creating interconnected pore networks essential for chromatographic applications. The permeability of resulting monoliths follows the Carmen-Kozeny relationship, where flow resistance decreases with increasing macroporosity but increases exponentially with nanoscale pore refinement [5]. This delicate balance enables tuning of monoliths for specific applications—high-surface-area microporous systems for adsorption versus large-pore convective transport domains for catalytic flow reactors.

Post-Polymerization Functionalization Strategies for Bioactive DHPMA Composites

Post-polymerization modification provides a versatile route to incorporate bioactive functionalities into preformed DHPMA networks without compromising their structural integrity. The pendant hydroxyl and carbonyl groups of DHPMA serve as anchoring points for covalent conjugation strategies, enabling the integration of antimicrobial, catalytic, or targeting moieties. A particularly effective approach involves the esterification of hydroxyl groups with acid-functionalized bioactive molecules using carbodiimide coupling (EDC/NHS) chemistry, achieving functionalization densities up to 120 μmol/g polymer [10]. This strategy preserves the porous architecture while introducing biological activity.

Dihydropyrimidinone (DHPM) derivatives have been successfully grafted onto DHPMA matrices to impart antimicrobial properties. Compound 1 (ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) demonstrates significant activity against Escherichia coli (MIC = 12.5 μg/mL), while Compound 3 (ethyl 4-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate) exhibits potency against Staphylococcus aureus (MIC = 25 μg/mL) [10]. The functionalization efficiency depends critically on solvent accessibility to internal surfaces, with supercritical CO₂ proving particularly effective for penetrating hydrophobic domains inaccessible to aqueous reagents [9]. Optimized reaction conditions (pH 5, 50°C) enhance nucleophile reactivity while preventing polymer hydrolysis, increasing conjugation yields by 30-45% compared to standard conditions.

The incorporation of catalytic species expands DHPMA applications into continuous-flow chemical synthesis. Heterogeneous catalysts like Fe₃O₄@SiO₂-GQDs/Cu(II) nanoparticles (20-50 nm diameter) have been immobilized within DHPMA monoliths through either physical encapsulation or covalent attachment [4]. These functionalized composites facilitate multicomponent reactions (MCRs) including Biginelli and Hantzsch syntheses under solvent-free conditions, achieving dihydropyrimidinone yields exceeding 90% with excellent catalyst recyclability (10 cycles, <5% activity loss) [4]. The hydrophilic DHPMA environment enhances reagent diffusion to catalytic sites while stabilizing nanoparticle dispersion, preventing aggregation-induced deactivation.

Table 4: Bioactive DHPMA Composites and Their Functional Properties

Functional AgentConjugation MethodApplicationPerformance Metrics
DHPM Compound 1EDC/NHS couplingAntibacterial (E. coli)MIC = 12.5 μg/mL
DHPM Compound 3Epoxide ring-openingAntibacterial (S. aureus)MIC = 25 μg/mL
Fe₃O₄@SiO₂-GQDs/Cu(II) nanoparticlesSchiff base formationHeterogeneous catalysis92% yield DHPM, 10-cycle stability
Peptide ligands (RGD)Michael additionCell adhesion modulation3-fold increase in mesenchymal cell attachment
HeparinReductive aminationAntithrombogenic coatings85% reduction in platelet adhesion
Fluorescein isothiocyanateNucleophilic additionDiagnostic sensingDetection limit = 0.1 nM for Hg²⁺

Emerging strategies exploit "click chemistry" for biofunctionalization, particularly copper-free strain-promoted azide-alkyne cycloadditions (SPAAC) that avoid metal contamination. This approach enables modular assembly of biological recognition elements like antibodies, aptamers, and enzyme cofactors while preserving their native conformation and activity [9]. The resulting bioactive DHPMA composites demonstrate utility across diverse domains—bioseparation media with immobilized protein A, enzymatic microreactors with lipase or peroxidase, and antimicrobial wound dressings with controlled silver ion release. Future developments focus on spatially resolved functionalization techniques, including photopatterning and microfluidic deposition, to create multifunctional gradient materials with programmed bioactivity.

Properties

Product Name

Dhpma

IUPAC Name

2-acetamido-3-(2,3-dihydroxypropylsulfanyl)propanoic acid

Molecular Formula

C8H15NO5S

Molecular Weight

237.28 g/mol

InChI

InChI=1S/C8H15NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h6-7,10,12H,2-4H2,1H3,(H,9,11)(H,13,14)

InChI Key

XGJXKKRTZXBZEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSCC(CO)O)C(=O)O

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